molecular formula C11H15FO B3377517 6-Tert-butyl-2-fluoro-3-methylphenol CAS No. 133342-44-6

6-Tert-butyl-2-fluoro-3-methylphenol

Cat. No.: B3377517
CAS No.: 133342-44-6
M. Wt: 182.23 g/mol
InChI Key: PSUMWEOGUPTPMD-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Contemporary Organic Chemistry

Phenolic compounds, often called phenolics, are a major class of organic molecules characterized by a hydroxyl (–OH) group attached directly to an aromatic ring. wikipedia.orgbritannica.com This structural feature defines their chemical properties, making them more acidic than alcohols and susceptible to various reactions like electrophilic aromatic substitution. wikipedia.orgbritannica.com In contemporary organic chemistry, phenols are not only fundamental building blocks but also crucial intermediates in industrial synthesis. wikipedia.org

Phenolics are ubiquitous in nature, serving diverse biological functions in plants, such as providing defense against pathogens and UV radiation. chemistnotes.comnumberanalytics.comukrbiochemjournal.org They are classified into simple phenols and polyphenols based on the number of phenol (B47542) units in the molecule. wikipedia.orgchemistnotes.comnumberanalytics.com This structural diversity, arising from various biosynthetic pathways like the shikimate and phenylpropanoid pathways, leads to a wide range of compounds including phenolic acids, flavonoids, tannins, and lignans. chemistnotes.comnumberanalytics.comnumberanalytics.com The antioxidant properties of many phenolic compounds are a significant area of research, with implications for preventing oxidative stress-related conditions. researchgate.netnih.gov Their roles extend from plant growth and signaling to applications in pharmaceuticals and nutraceuticals. numberanalytics.comukrbiochemjournal.org

Strategic Importance of Fluorine and Alkyl Substituents on Aromatic Systems

The introduction of fluorine and alkyl groups onto aromatic rings is a widely used strategy in modern chemistry, particularly in drug discovery, to modulate a molecule's properties. tandfonline.comfiveable.me

Fluorine Substitution: The strategic placement of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties. nih.govresearchgate.net Due to its high electronegativity and small size, fluorine can increase metabolic stability by strengthening the carbon-fluorine bond, making it resistant to metabolic attack by enzymes like cytochrome P450. tandfonline.comnumberanalytics.com This modification can also alter a compound's acidity (pKa), lipophilicity, and binding affinity to target proteins. tandfonline.commdpi.com The unique properties of fluorine have led to its incorporation in numerous successful pharmaceuticals and its use in medical imaging techniques like Positron Emission Tomography (PET). tandfonline.comnih.govnumberanalytics.com

Alkyl Substitution: Alkyl groups, such as methyl and tert-butyl, are generally considered electron-donating groups that can activate an aromatic ring, increasing its nucleophilicity and reactivity in electrophilic substitution reactions. libretexts.orgmsu.edu However, the effect also depends on steric factors. A bulky group like tert-butyl can sterically hinder attack at adjacent (ortho) positions, influencing the regiochemical outcome of reactions. msu.edu For instance, while toluene (B28343) (methylbenzene) produces a significant amount of ortho-substituted product upon nitration, tert-butylbenzene (B1681246) yields much less of the ortho isomer due to steric hindrance. msu.edu These substituents influence the distribution of electron density and the stability of reaction intermediates. lumenlearning.com

The combined effects of these substituents are summarized in the table below:

SubstituentPrimary Effect on Aromatic RingKey Physicochemical Influences
Fluorine Electron-withdrawing (inductive effect), weak resonance donationIncreases metabolic stability, alters pKa and lipophilicity, can enhance binding affinity. tandfonline.commdpi.com
Methyl Group Electron-donating (inductive effect), activatingIncreases nucleophilicity of the ring, directs electrophilic attack to ortho and para positions. libretexts.orgmsu.edu
Tert-butyl Group Electron-donating (inductive effect), activatingIncreases nucleophilicity of the ring, provides significant steric hindrance at the ortho position. msu.edu

Rationale for Dedicated Research on 6-Tert-butyl-2-fluoro-3-methylphenol

The specific arrangement of substituents on the this compound scaffold presents a compelling case for dedicated research. The molecule combines:

A hydroxyl group , providing the characteristic acidity and reactivity of a phenol.

A fluorine atom positioned ortho to the hydroxyl group, which is expected to significantly increase its acidity through a strong inductive electron-withdrawing effect and potentially modulate its antioxidant capacity.

A tert-butyl group , also ortho to the hydroxyl group, which provides significant steric bulk. This can shield the hydroxyl group and the adjacent fluorine, potentially influencing intermolecular interactions and hindering certain reactions while favoring others.

A methyl group at the meta position relative to the hydroxyl, which acts as a weak electron-donating group, subtly influencing the electronic properties of the aromatic ring.

This unique combination of electronic and steric effects suggests that this compound could serve as a valuable building block for synthesizing more complex molecules or as a novel ligand for metal catalysts. Its distinct substitution pattern may lead to unique reactivity or biological activity not observed in simpler substituted phenols.

Existing Knowledge Gaps in the Academic Literature Pertaining to this compound

Despite the well-documented importance of substituted phenols, a significant knowledge gap exists specifically for this compound. A search of the academic and patent literature reveals a scarcity of dedicated research on this particular isomer. While related compounds such as 2-tert-butyl-6-methylphenol (B146170) and 2,4-di-tert-butylphenol (B135424) are subjects of various studies and applications, this compound remains largely uncharacterized. nih.govnih.gov

Public chemical databases contain basic predicted information for this compound but lack experimental data and citations to peer-reviewed literature. uni.lu There is an absence of published studies detailing its synthesis, spectroscopic characterization, physical properties, reactivity, or potential applications. This indicates that the compound is a novel research target. The exploration of its synthesis and properties would contribute new knowledge to the field of synthetic organic chemistry and could unveil new applications for highly substituted, fluorinated phenolic compounds.

Compound Properties

Below is a table of predicted properties for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₅FOPubChem uni.lu
Monoisotopic Mass 182.11069 DaPubChem uni.lu
Predicted XlogP 3.7PubChem uni.lu
InChIKey PSUMWEOGUPTPMD-UHFFFAOYSA-NPubChem uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-2-fluoro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUMWEOGUPTPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252906
Record name 6-(1,1-Dimethylethyl)-2-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133342-44-6
Record name 6-(1,1-Dimethylethyl)-2-fluoro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133342-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-2-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 6 Tert Butyl 2 Fluoro 3 Methylphenol

Retrosynthetic Analysis for 6-Tert-butyl-2-fluoro-3-methylphenol Construction

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The disconnections can be strategically planned by considering the order of introduction of the three key substituents: the fluorine atom, the tert-butyl group, and the methyl group. Two primary synthetic strategies emerge from this analysis, hinging on the timing of the fluorination step.

Route A: Late-Stage Fluorination

This approach prioritizes the construction of a substituted phenol (B47542) precursor, followed by a final fluorination step. The key disconnection is the C-F bond, leading to the intermediate 2-tert-butyl-5-methylphenol (1) . This intermediate is commercially available and can be synthesized from m-cresol (B1676322). google.com Subsequent disconnection of the tert-butyl and methyl groups from the phenolic core leads back to basic starting materials. This route's success depends on achieving regioselective fluorination at the C2 position of the sterically hindered precursor 1 .

Route B: Early-Stage Fluorination

Alternatively, the fluorine atom can be introduced earlier in the synthetic sequence. A primary disconnection of the tert-butyl group leads to the precursor 2-fluoro-3-methylphenol (B1315178) (2) . sigmaaldrich.combldpharm.com This intermediate would then undergo a regioselective tert-butylation. The success of this route is contingent on directing the bulky tert-butyl group to the C6 position, ortho to the hydroxyl group and meta to the fluorine, a significant challenge due to steric hindrance and the electronic effects of the existing substituents. A further disconnection of the fluorine and methyl groups from precursor 2 leads back to phenol or other simple benzene (B151609) derivatives.

Approaches to Phenol Fluorination and their Regioselectivity for this compound Precursors

The introduction of a fluorine atom onto a phenolic ring can be accomplished through either electrophilic or nucleophilic strategies. The choice of method and the nature of the substituents already present on the ring critically influence the regiochemical outcome.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic rings like phenols. Reagents such as N-fluoropyridinium salts and Selectfluor™ (F-TEDA-BF4) are frequently employed. The hydroxyl group is a powerful ortho-, para-director. Therefore, in a precursor like 2-tert-butyl-5-methylphenol, the positions ortho and para to the hydroxyl group are activated for electrophilic attack.

The primary challenge in this approach is achieving the desired C2 fluorination. For precursor 1 (2-tert-butyl-5-methylphenol), the C6 position is already occupied by a tert-butyl group. The C4 position is para to the hydroxyl group and would be a likely site for fluorination. rsc.orgrsc.orgnih.gov The desired C2 position is ortho to the hydroxyl group but is sterically unhindered compared to the C6 position. Directing the electrophilic fluorine to the C2 position over the C4 position would require careful control of reaction conditions or the use of directing groups.

Fluorination ReagentSubstrateTypical RegioselectivityReference
N-Fluoropyridinium SaltsHalophenolsOrtho or Para to -OH thieme-connect.com
I(I)/I(III) Catalysis with Fluoride (B91410) Source2,3-Disubstituted PhenolsPara to -OH rsc.orgrsc.orgnih.gov
Acetyl hypofluoriteMercury derivatives of phenolPara to -OH numberanalytics.com

Nucleophilic Fluorination Pathways

Nucleophilic fluorination offers an alternative, often providing access to isomers not easily obtained by electrophilic methods. One classical approach is the Sandmeyer reaction, which involves the diazotization of an aminophenol precursor followed by treatment with a fluoride source. For the synthesis of this compound, this would necessitate the preparation of 2-amino-6-tert-butyl-3-methylphenol.

A more modern approach involves the direct deoxyfluorination of a phenol. Reagents like PhenoFluor™ can convert phenols directly to aryl fluorides in a single step. sigmaaldrich.com This method is known for its functional group tolerance and regiospecificity, proceeding via an ipso-substitution mechanism. sigmaaldrich.com Starting with a precursor like 6-tert-butyl-2-hydroxy-3-methyl-benzenediazonium salt could potentially yield the target compound through a nucleophilic substitution.

Another pathway involves the hydrolysis of a bromo-fluoro-aromatic compound, where a bromine atom is selectively replaced by a hydroxyl group. researchgate.net

Alkylation Strategies for Tertiary Butyl and Methyl Group Introduction

The introduction of alkyl groups onto the phenol ring is typically achieved via Friedel-Crafts alkylation or related reactions. The regioselectivity of these reactions is governed by a combination of electronic and steric factors.

Friedel-Crafts Alkylation and Regiocontrol

Friedel-Crafts alkylation is a fundamental method for forming C-C bonds with aromatic rings. wikipedia.orgchemrxiv.org The reaction of a phenol with an alkylating agent in the presence of a Lewis acid catalyst can introduce alkyl groups. numberanalytics.com However, controlling the position of substitution, especially with bulky groups like tert-butyl, is a significant challenge.

Tert-Butylation: The tert-butyl group is typically introduced using isobutylene (B52900), tert-butyl alcohol, or a tert-butyl halide as the alkylating agent. Due to the steric bulk of the tert-butyl group and the activating nature of the hydroxyl group, alkylation tends to occur at the less hindered ortho and para positions. scientificupdate.com Achieving selective ortho-tert-butylation, as required for the C6 position in the target molecule, often requires specific catalysts or reaction conditions. For instance, aluminum phenoxide is known to favor ortho-alkylation. google.com The use of heterogeneous catalysts like Hβ zeolite has also been reported for the tert-butylation of m-cresol to yield 2-tert-butyl-5-methylphenol. google.com

Methylation: The methyl group can be introduced using reagents like methyl halides or methanol (B129727) in the presence of a suitable catalyst. For instance, vapor-phase methylation of meta-substituted phenols can produce 2,3,6-trimethylphenol, highlighting the feasibility of methylating specific positions on the phenol ring. google.com

The table below summarizes various catalytic systems used for phenol alkylation and their observed regioselectivity.

Alkylation ReactionCatalystRegioselectivityReference
Phenol + IsobutyleneAluminum PhenoxideFavors ortho-substitution google.com
Phenol + tert-Butyl BromideSilica (B1680970) GelMixture of ortho, para, and di-substituted thieme-connect.com
m-Cresol + tert-Butyl AlcoholHβ ZeoliteYields 2-tert-butyl-5-methylphenol google.com
Phenolic derivatives + Secondary AlcoholsZnCl₂ / CSAFavors ortho-alkylation researchgate.netresearchgate.netchemrxiv.org
Phenol + IsobuteneSulfonated Polystyrene-poly divinylbenzene (B73037) ion exchange resinMain product is ortho-tertiary-butyl phenol vinatiorganics.com

Stereochemical Considerations in Hindered Phenol Synthesis

While this compound is an achiral molecule, the term "stereochemical considerations" in its synthesis primarily relates to the challenge of regiocontrol due to steric effects. The spatial arrangement of the bulky tert-butyl group significantly influences the reactivity and substitution pattern of the aromatic ring.

The introduction of the large tert-butyl group at the C6 position creates a sterically hindered environment around the phenolic hydroxyl group and the C2 position. researchgate.net This steric hindrance plays a dual role:

Directing subsequent substitutions: The bulky group can block the adjacent position, forcing incoming electrophiles to other available sites. In a precursor like 6-tert-butyl-3-methylphenol, fluorination would be sterically hindered at the C5 position and electronically favored at the C2 and C4 positions.

Influencing reaction feasibility: The synthesis of sterically hindered phenols can be challenging, often requiring more forcing conditions or specialized catalysts to overcome the steric barrier. researchgate.net For example, the Friedel-Crafts alkylation of a 2-fluoro-3-methylphenol with a tert-butylating agent would face significant steric hindrance at the C6 position, potentially leading to low yields or rearrangement products.

Careful selection of the synthetic route and reaction conditions is therefore paramount to overcome these steric challenges and achieve the desired 2,3,6-trisubstituted phenol with the correct regiochemistry.

Sequential and Convergent Synthetic Routes to this compound

The synthesis of a polysubstituted phenol such as this compound can be approached through either a sequential (linear) pathway, where substituents are added one by one to a core structure, or a convergent pathway, where pre-functionalized fragments are combined in the later stages of the synthesis.

Sequential Synthetic Route:

A hypothetical sequential synthesis could commence with a readily available starting material like m-cresol (3-methylphenol). The synthesis would proceed through two principal transformations: Friedel-Crafts alkylation to introduce the bulky tert-butyl group, followed by a regioselective fluorination.

Friedel-Crafts Alkylation: The first step would involve the tert-butylation of m-cresol. This reaction is typically carried out using an alkylating agent such as tert-butanol (B103910) or isobutylene in the presence of an acid catalyst. researchgate.netgoogle.com The primary challenge in this step is controlling the regioselectivity. The hydroxyl and methyl groups on the m-cresol ring direct the incoming electrophile (the tert-butyl carbocation) primarily to the positions ortho and para to the powerful hydroxyl activating group. This would lead to a mixture of isomers, including the desired intermediate, 2-tert-butyl-3-methylphenol (B82833), as well as 4-tert-butyl-3-methylphenol (B1678311) and 6-tert-butyl-3-methylphenol. Separation of these isomers would be a critical and potentially difficult step. The synthesis of the related 2-tert-butyl-4-methylphenol (B42202) often employs solid acid catalysts like mesoporous molecular sieves (e.g., HAlMCM-41) to improve selectivity and yield. google.com

Regioselective Fluorination: Once the 2-tert-butyl-3-methylphenol intermediate is isolated, the final step is the introduction of a fluorine atom at the C2 position (adjacent to the hydroxyl group). This can be achieved via electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: Reagents such as Selectfluor™ (F-TEDA-BF4) are commonly used for the electrophilic fluorination of phenols. wikipedia.orgarkat-usa.org The powerful activating effect of the hydroxyl group, combined with the directing effects of the existing methyl and tert-butyl groups, would likely direct the incoming fluorine electrophile to the available C2 or C4 positions. Steric hindrance from the adjacent tert-butyl group at C6 might disfavor substitution at that position.

Nucleophilic Deoxyfluorination: An alternative is the direct conversion of the phenolic hydroxyl group to a fluorine atom, a process known as deoxyfluorination. acs.org Modern reagents like PhenoFluor™ can achieve this transformation in a single step (ipso-substitution). nih.govsigmaaldrich.comharvard.edu This method is often compatible with a wide range of functional groups and can be highly regioselective. sigmaaldrich.com Other methods involve converting the phenol into a better leaving group, such as an aryl fluorosulfonate, which is then displaced by a nucleophilic fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F). acs.orgumn.edu

Convergent Synthetic Route:

A convergent approach offers better control over regiochemistry by constructing the aromatic ring from components that already contain the desired substituents. A plausible, though speculative, convergent route is a [4+2] cyclo-condensation reaction. researchgate.net

This strategy could involve the reaction of a precisely substituted 4-carbon component (a diene or its equivalent) with a 2-carbon component (a dienophile). For instance, a suitably designed α,β-unsaturated ketone could react with an α-fluoro-β-ketoester in a Robinson annulation, followed by an in situ dehydrofluorination and tautomerization to yield the substituted phenol. researchgate.net More advanced methods for creating highly substituted phenols involve the cycloaromatization of propargylic ethers or the reaction of hydroxypyrones with nitroalkenes, which provide excellent regiochemical control. nih.govoregonstate.edu These methods allow for the programmable synthesis of phenols with specific substitution patterns by carefully choosing the starting materials. oregonstate.edu

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency, are increasingly influencing the synthesis of complex molecules like substituted phenols. numberanalytics.com Key areas of focus include the development of environmentally benign catalysts and the optimization of solvent use and reaction efficiency.

Catalyst Development for Environmentally Benign Transformations

A central tenet of green chemistry is the use of catalysts to replace stoichiometric reagents, thereby reducing waste. arkat-usa.org In the context of synthesizing phenol analogues, several classes of greener catalysts are being explored.

Heterogeneous Catalysts: For reactions like Friedel-Crafts alkylation, traditional homogeneous acid catalysts (e.g., AlCl₃, H₂SO₄) are being replaced by solid acid catalysts. Mesoporous silica materials like SBA-15 and zeolites such as Hβ and MCM-41 have been successfully used for the tert-butylation of phenols. researchgate.net These catalysts are advantageous as they are easily separated from the reaction mixture, are often reusable, and can offer improved selectivity.

Enzymatic Catalysts: Biocatalysis offers a highly sustainable approach to chemical synthesis. Enzymes like laccases can catalyze the oxidation of various phenolic compounds in aqueous solutions using dissolved oxygen as the oxidant, operating under mild conditions of temperature and pH. nih.govtandfonline.com While their direct application to building the specific target molecule may be complex, they represent a key green technology for modifying phenolic structures.

Advanced Homogeneous Catalysts: While striving to eliminate toxic heavy metals, research also focuses on making metal-catalyzed reactions more efficient and benign. This includes using earth-abundant metals or designing highly active catalysts that can be used in very low concentrations. For instance, ruthenium-based π-complexes have been developed for the deoxyfluorination of even very electron-rich phenols, expanding the scope of this key transformation under relatively simple, air-tolerant conditions. acs.org

Table 1. Comparison of Catalytic Systems for Phenol Synthesis and Modification
Catalyst TypeExampleReactionGreen Chemistry AdvantagesLimitations
Heterogeneous Solid AcidTPA-SBA-15Alkylation of phenolRecyclable, easy to separate, stable. researchgate.netCan have lower activity than homogeneous catalysts; potential for leaching.
EnzymeLaccaseOxidation/Polymerization of phenolsOperates in water at ambient temperature; highly selective; biodegradable. nih.govtandfonline.comLimited to specific substrates and reaction types; can be sensitive to conditions.
Transition Metal ComplexCpRu(COD)ClDeoxyfluorination of phenolsHigh functional group tolerance; operationally simple; enables difficult transformations. acs.orgRequires precious metal; potential for metal contamination in the product.
OrganocatalystPolysulfonic acid-based ionic liquidAlkylation of cresolMetal-free; low reaction temperature; catalyst can be recycled. google.comMay require specific solvents; catalyst synthesis can be multi-step.

Solvent Selection and Reaction Efficiency Optimization

Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste. Green chemistry emphasizes using safer solvents or eliminating them altogether. nih.gov

Solvent Selection: The choice of solvent can dramatically affect reaction rates and outcomes. researchgate.net For phenol synthesis, there is a move away from volatile and toxic chlorinated solvents towards greener alternatives. Ethanol (B145695) has been shown to be a highly effective and green solvent for the ipso-hydroxylation of arylboronic acids to produce phenols. rsc.org Water is the ideal green solvent, and some catalytic systems, such as those using laccases or specially designed palladium catalysts, can operate in aqueous media. numberanalytics.com Ionic liquids are also being explored as alternative reaction media that can enhance reaction rates and facilitate catalyst recycling. arkat-usa.orgmdpi.com

Reaction Efficiency Optimization: Optimizing reaction conditions is crucial for minimizing energy use and by-product formation. This involves systematically studying variables such as temperature, reaction time, and reactant/catalyst concentrations. For example, in the direct synthesis of phenol from benzene, the ratio of solvents in a mixed system (e.g., acetonitrile (B52724) and acetic acid) was found to be critical, with an optimal ratio leading to a significant increase in product yield. researchgate.net Similarly, optimizing catalyst loading is key; using too little catalyst results in slow or incomplete reactions, while using too much is wasteful and can lead to side reactions. Modern approaches use statistical methods like Design of Experiments (DoE) to efficiently identify the optimal conditions that maximize yield while minimizing waste and energy consumption. nih.gov

Table 2. Effect of Solvent on the Yield of Phenol from Phenylboronic Acid
SolventYield (%)Green Classification
Ethanol94Green
Acetonitrile89Usable but problematic
THF85Usable but problematic
Acetone82Green
Dichloromethane (DCM)55Hazardous
Water50Ideal Green Solvent
Data adapted from a study on the ipso-hydroxylation of phenylboronic acid, which highlights how a green solvent like ethanol can also provide the highest efficiency. rsc.org

Chemical Reactivity and Transformation Studies of 6 Tert Butyl 2 Fluoro 3 Methylphenol

Electrophilic Aromatic Substitution (EAS) Reactions on 6-Tert-butyl-2-fluoro-3-methylphenol

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The directing effects of the existing substituents on the phenol (B47542) ring are crucial in determining the position of substitution for incoming electrophiles. The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. The methyl group is also an activating, ortho-, para-director. Conversely, the fluorine atom is a deactivating group but also directs ortho and para. The bulky tert-butyl group is a weak activating group and an ortho-, para-director.

In this compound, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The C2 and C6 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the methyl group. The fluorine at C2 and the bulky tert-butyl group at C6 sterically and electronically influence the reactivity of the adjacent positions.

Halogenation and Nitration Regioselectivity

Halogenation: Direct experimental data on the halogenation of this compound is not readily available in the reviewed literature. However, based on the directing effects of the substituents, halogenation (e.g., with Br₂ or Cl₂) is expected to be highly regioselective. The hydroxyl group strongly activates the para position (C4). Therefore, bromination or chlorination would likely yield the corresponding 4-halo-6-tert-butyl-2-fluoro-3-methylphenol as the major product. The reaction would proceed under mild conditions due to the activated nature of the phenol ring.

Nitration: Similar to halogenation, specific studies on the nitration of this compound are not extensively documented. However, the nitration of sterically hindered phenols, such as 2,6-dialkylphenols, typically occurs at the C4 position. For instance, the nitration of 2,6-di-tert-butyl phenol with nitric acid in an inert solvent yields 4-nitro-2,6-di-tert-butyl phenol. nih.gov A study on the chemoselective nitration of various phenols using tert-butyl nitrite (B80452) also demonstrated that ortho- and para-substituted phenols yield exclusively the corresponding para- and ortho-nitro derivatives, respectively. nih.gov Given these precedents, the nitration of this compound is predicted to proceed at the C4 position to yield 6-tert-butyl-2-fluoro-3-methyl-4-nitrophenol. The use of mild nitrating agents would be preferable to avoid potential side reactions or degradation of the phenol.

Reaction Predicted Major Product Rationale
Halogenation (Br₂, Cl₂)4-Halo-6-tert-butyl-2-fluoro-3-methylphenolStrong directing effect of the para-hydroxyl group.
Nitration (e.g., HNO₃)6-tert-butyl-2-fluoro-3-methyl-4-nitrophenolStrong directing effect of the para-hydroxyl group and established regioselectivity in hindered phenols. nih.gov

Acylation and Sulfonation Studies

Acylation: The Friedel-Crafts acylation of phenols can be complex, as it can occur on the aromatic ring (C-acylation) or at the hydroxyl group (O-acylation). sigmaaldrich.comyoutube.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction conditions, particularly the catalyst and solvent, determine the outcome. For C-acylation of this compound, the most probable site of reaction would be the C4 position, driven by the hydroxyl group's activating effect. However, the steric hindrance from the adjacent tert-butyl group at C6 might influence the feasibility and yield of the reaction. Lewis acid catalysts like AlCl₃ are commonly used, but for phenols, they can coordinate with the hydroxyl group, reducing its activating effect. sigmaaldrich.com Alternative methods, such as using Brønsted acids or carrying out the reaction under solvent-free conditions, have been developed for the acylation of phenols. organic-chemistry.org

Sulfonation: The sulfonation of aromatic compounds is a reversible reaction. rsc.org Studies on the sulfonation of tert-butylphenols have shown that the reaction can be complex, with the possibility of sulfode-t-butylation (replacement of a tert-butyl group with a sulfonic acid group) and rearrangement of the tert-butyl group under the strongly acidic conditions typically employed. rsc.org For this compound, sulfonation at the C4 position would be the expected initial outcome. However, the stability of the product would depend on the reaction conditions. The reversibility of sulfonation can be utilized for directing other electrophiles by using the sulfonic acid group as a removable blocking group.

Reaction Predicted Product/Outcome Considerations
Acylation (e.g., RCOCl/AlCl₃)4-Acyl-6-tert-butyl-2-fluoro-3-methylphenol (C-acylation) or 6-tert-butyl-2-fluoro-3-methylphenyl acetate (B1210297) (O-acylation)Competition between C- and O-acylation. Steric hindrance at C4. sigmaaldrich.comyoutube.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org
Sulfonation (e.g., H₂SO₄/SO₃)This compound-4-sulfonic acidPotential for sulfode-t-butylation and rearrangements under harsh conditions. rsc.org

Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group is a key reactive site, participating in reactions such as etherification, esterification, and oxidation.

Etherification and Esterification Chemistry

Etherification: The synthesis of ethers from phenols is a common transformation, typically achieved via the Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic attack on an alkyl halide. For this compound, the steric hindrance around the hydroxyl group from the ortho-tert-butyl and ortho-fluoro substituents might slow down the rate of reaction, especially with bulky alkylating agents. However, the reaction should still be feasible under appropriate conditions (e.g., using a strong base and a reactive alkyl halide).

Esterification: Phenols can be readily converted to esters by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. As with etherification, the steric hindrance around the hydroxyl group of this compound could influence the reaction rate. However, a wide range of reagents and conditions are available for esterification, including the use of highly reactive acylating agents or catalysts that can overcome steric hindrance. nih.gov

Oxidation Pathways and Mechanisms

The oxidation of hindered phenols, particularly those with bulky substituents in the ortho positions like 2,6-di-tert-butylphenols, is well-studied and often proceeds through the formation of a stable phenoxy radical. wikipedia.org The oxidation of this compound is expected to follow a similar pathway. The initial step would be the abstraction of the hydrogen atom from the hydroxyl group to form the 6-tert-butyl-2-fluoro-3-methylphenoxy radical. The stability of this radical would be influenced by the electronic effects of the substituents and the steric protection afforded by the tert-butyl group.

Further reaction of this radical can lead to various products, including quinones or coupled dimers. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) can yield 2,6-di-tert-butyl-p-benzoquinone (B114747) or 3,3',5,5'-tetra-tert-butyldiphenoquinone. nih.gov The specific products from the oxidation of this compound would depend on the oxidant used and the reaction conditions.

Reaction Type Typical Reagents Expected Product
EtherificationR-X, Base (e.g., NaH, K₂CO₃)6-tert-butyl-2-fluoro-3-methyl-1-(alkoxy)benzene
EsterificationRCOCl or (RCO)₂O, Base (e.g., Pyridine)6-tert-butyl-2-fluoro-3-methylphenyl ester
OxidationOxidizing agents (e.g., K₃[Fe(CN)₆], PbO₂)6-tert-butyl-2-fluoro-3-methylphenoxy radical, potentially leading to quinones or dimers. wikipedia.orgnih.gov

Fluorine Reactivity and Potential for Further Derivatization of this compound

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, in aryl fluorides, the C-F bond can be activated towards nucleophilic aromatic substitution (SNAr) if the ring is substituted with strong electron-withdrawing groups, typically in positions ortho and para to the fluorine. In this compound, the ring is activated by the hydroxyl and methyl groups, making SNAr at the fluorine position highly unlikely.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry for the modification of aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of a leaving group restores the aromaticity. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.org

In the case of this compound, the fluorine atom serves as the leaving group. The reactivity of the aryl fluoride (B91410) in an SNAr reaction is significantly influenced by the electronic nature of the other substituents on the aromatic ring. The hydroxyl (-OH) group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The tert-butyl group is a weak electron-donating group through induction, while the methyl group is also weakly electron-donating through induction and hyperconjugation.

Recent advancements have demonstrated that the SNAr of electron-rich fluoroarenes can be achieved through methods such as organic photoredox catalysis, which can overcome the high kinetic barrier associated with the dearomatization of the ring. nih.gov Such methods could potentially be applied to this compound to enable its functionalization via SNAr.

Table 1: Predicted Influence of Substituents on the SNAr Potential of this compound

SubstituentPositionElectronic EffectPredicted Impact on SNAr Reactivity
-F 2Strong Inductive WithdrawalActivates the ring towards nucleophilic attack and acts as the leaving group.
-OH 1Strong Resonance Donation, Weak Inductive WithdrawalDeactivates the ring towards nucleophilic attack.
-C(CH3)3 6Weak Inductive DonationWeakly deactivates the ring.
-CH3 3Weak Inductive Donation, HyperconjugationWeakly deactivates the ring.

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net However, the selective transformation of C-F bonds is a highly desirable process for the synthesis of complex fluorinated molecules. numberanalytics.com General strategies for C-F bond activation can be broadly categorized into transition-metal-catalyzed processes and transition-metal-free methods. mdpi.com

Transition-metal-catalyzed C-F activation often involves the oxidative addition of a low-valent metal complex to the C-F bond. nih.govacs.org Metals such as palladium, nickel, and rhodium have been successfully employed for this purpose. numberanalytics.comnih.gov For a molecule like this compound, the application of such catalysts could potentially lead to cross-coupling reactions, hydrodefluorination, or other functionalizations. The success of these reactions would depend on the ability of the chosen catalyst to overcome the high bond dissociation energy of the C-F bond, as well as potential competing reactions at other sites of the molecule.

Transition-metal-free C-F bond activation methods have also been developed, utilizing reagents such as strong bases, frustrated Lewis pairs, or photocatalysis. mdpi.comresearchgate.netnih.gov These methods offer alternative pathways for the functionalization of fluoroaromatic compounds and could be applicable to this compound. While specific C-F bond activation studies on this compound are not extensively documented in the current literature, the existing body of work on the activation of C-F bonds in other substituted fluorophenols provides a strong foundation for future investigations.

Table 2: General Conditions for C-F Bond Activation Potentially Applicable to this compound

Activation MethodCatalyst/Reagent TypePotential Transformation
Transition-Metal-Catalyzed Pd, Ni, or Rh complexesCross-coupling (e.g., with boronic acids, amines), Hydrodefluorination
Transition-Metal-Free Strong bases, Frustrated Lewis PairsElimination, Nucleophilic Substitution
Photocatalysis Organic or inorganic photosensitizersRadical-mediated functionalization

Investigating the Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is intricately governed by the interplay of steric and electronic effects imparted by its substituents.

Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and can influence the acidity of the phenolic proton and the electrophilicity of the aromatic ring. researchgate.net

Hydroxyl (-OH): The hydroxyl group exhibits a dual electronic nature. It has a strong electron-donating resonance effect (+R effect) due to its lone pairs of electrons, which increases the electron density at the ortho and para positions. Concurrently, it has a moderate electron-withdrawing inductive effect (-I effect). In most aromatic systems, the resonance effect of the hydroxyl group dominates, making the ring more activated towards electrophilic substitution and less so for nucleophilic substitution.

Tert-butyl (-C(CH3)3): The tert-butyl group is known for its significant steric bulk. numberanalytics.com This steric hindrance can impede the approach of reagents to the adjacent positions on the aromatic ring, thereby influencing the regioselectivity of reactions. Electronically, it is a weak electron-donating group through induction (+I effect). nih.gov

Methyl (-CH3): The methyl group is a weak electron-donating group through both inductive effects and hyperconjugation. This contributes to a slight increase in the electron density of the aromatic ring.

The combination of these effects makes the reactivity of this compound complex. For instance, in electrophilic aromatic substitution, the strong activating effect of the hydroxyl group would compete with the deactivating inductive effect of the fluorine. The steric bulk of the tert-butyl group would likely direct incoming electrophiles to the less hindered positions. In nucleophilic aromatic substitution, the deactivating nature of the electron-donating groups would need to be overcome, possibly through specialized reaction conditions. nih.gov

Table 3: Summary of Steric and Electronic Properties of Substituents in this compound

SubstituentVan der Waals Radius (Å) (of key atom)Inductive EffectResonance EffectPrimary Influence on Reactivity
-F 1.47 researchgate.netStrong -IWeak +RStrong electron withdrawal, potential leaving group.
-OH 1.52 (O)Weak -IStrong +RStrong ring activation for EAS, deactivation for SNAr.
-C(CH3)3 ~2.0 (group)Weak +IN/ASignificant steric hindrance.
-CH3 2.0 (group)Weak +IHyperconjugation (+R-like)Weak ring activation.

Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies on the transformations of this compound are limited, plausible mechanisms for key reactions can be proposed based on established principles of organic chemistry.

A primary example is the nucleophilic aromatic substitution (SNAr) at the C-F bond. A hypothetical SNAr reaction with a generic nucleophile (Nu-) would likely proceed through the classical addition-elimination mechanism. The initial step would involve the attack of the nucleophile at the carbon atom bearing the fluorine. This would lead to the formation of a high-energy Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and potentially onto the nitro group if one were present. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the fluorine atom would help to stabilize this intermediate. stackexchange.com The final, typically fast, step would be the elimination of the fluoride ion to restore the aromaticity of the ring, yielding the substituted product.

Another potential transformation is electrophilic aromatic substitution. Given the strong activating and ortho-, para-directing nature of the hydroxyl group, electrophiles would be expected to add to the positions ortho or para to the hydroxyl group. However, the positions are already substituted. The steric bulk of the tert-butyl group would likely hinder substitution at the 5-position. Therefore, electrophilic substitution might be challenging or require forcing conditions.

Mechanistic investigations into the C-F bond activation of this compound would be of significant interest. For a transition-metal-catalyzed process, the mechanism would likely involve an initial oxidative addition of the metal to the C-F bond, followed by subsequent steps such as reductive elimination or transmetalation, depending on the specific reaction. nih.govacs.org

Advanced Applications and Derivatization Research of 6 Tert Butyl 2 Fluoro 3 Methylphenol

Role as a Ligand in Organometallic Chemistry and Coordination Complexes

Substituted phenols, particularly those with bulky groups like tert-butyl, are valuable ligands in coordination chemistry. The phenolic hydroxyl group can deprotonate to form a phenoxide, which acts as a hard, anionic oxygen donor, readily coordinating to a wide range of metal centers. The presence of sterically demanding substituents, such as the tert-butyl group at the 6-position, and electronic modifiers, like the fluoro and methyl groups in 6-tert-butyl-2-fluoro-3-methylphenol, provides a mechanism for fine-tuning the steric and electronic properties of the resulting metal complexes. This tuning is crucial for influencing the complex's geometry, stability, and subsequent reactivity. While specific research on this compound as a ligand is not extensively detailed in available literature, the principles are well-established through studies of analogous phenolic compounds and their Schiff base derivatives. bohrium.comresearchgate.netmdpi.com

The synthesis of metal complexes with phenolic ligands like this compound typically involves the reaction of the phenol (B47542) with a suitable metal salt in an appropriate solvent. Often, a base is used to deprotonate the phenolic hydroxyl group, facilitating coordination to the metal ion. For related Schiff base ligands derived from phenols, complexation is achieved by reacting the ligand with metal(II) salts, leading to the formation of stable complexes. aristonpubs.commdpi.com

The characterization of these new coordination compounds is crucial to confirm their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose.

Table 1: Common Techniques for Characterization of Phenolic Metal Complexes

Technique Information Obtained
Elemental Analysis (CHN) Determines the empirical formula of the complex. bohrium.com
Infrared (IR) Spectroscopy Confirms the coordination of the ligand to the metal center by observing shifts in characteristic band frequencies, such as the C-O and O-H stretching vibrations of the phenol and the appearance of new M-O (metal-oxygen) bands in the low-frequency region. mdpi.com
¹H and ¹³C NMR Spectroscopy Provides detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the proton and carbon signals can confirm the binding sites. mdpi.com
UV-Visible Spectroscopy Gives insights into the electronic transitions within the complex and helps to propose the coordination geometry (e.g., octahedral, square planar). aristonpubs.com
Mass Spectrometry Determines the molecular weight of the complex, confirming its composition. aristonpubs.com
Molar Conductivity Measures the electrolytic nature of the complexes in solution. bohrium.com

| Thermogravimetric Analysis (TGA) | Investigates the thermal stability and decomposition patterns of the complexes. aristonpubs.com |

In studies of related Schiff base complexes, IR spectra have confirmed the bidentate coordination of ligands through phenolic oxygen and azomethine nitrogen atoms. aristonpubs.com For example, the disappearance or shift of the O-H band and a shift in the C=N band are indicative of complex formation. mdpi.com

Metal complexes derived from phenolic ligands are widely explored for their catalytic applications. The specific substituents on the phenol ring can significantly influence the catalytic activity of the metal center by modifying its electronic density and steric environment. For instance, fluorophos ligands, which contain a P-F bond, have demonstrated significant potential in catalysis, such as rhodium-catalyzed hydroformylation, by allowing for fine-tuning of selectivity. mdpi.com

While catalytic studies specifically employing this compound complexes are not prominent, research on analogous systems provides a strong basis for their potential. For example, transition metal complexes with Schiff base ligands derived from other substituted phenols have been shown to be active catalysts for oxidation reactions, such as the oxidation of aniline (B41778). mdpi.com In one study, a nickel(II) complex exhibited the highest catalytic activity in aniline oxidation, achieving a 91.4% yield, while other metal complexes showed moderate to high activities. mdpi.com The catalytic potential of such complexes suggests that complexes of this compound could also exhibit interesting catalytic properties, driven by the unique electronic influence of the fluorine atom.

Antioxidant Mechanisms and Structure-Activity Relationships in this compound Analogues

Phenolic compounds, especially those with bulky tert-butyl substituents, are renowned for their antioxidant properties. mdpi.com These molecules act primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance and by the steric hindrance provided by adjacent groups, which prevents it from initiating further oxidation.

The structure of a phenolic antioxidant is directly related to its activity. Key features include:

The Phenolic Hydroxyl (-OH) Group: This is the primary site of radical scavenging activity.

Electron-Donating Groups: Substituents like alkyl groups (e.g., methyl, tert-butyl) on the aromatic ring increase the electron density on the hydroxyl group, weakening the O-H bond and facilitating hydrogen atom donation. mdpi.com

Steric Hindrance: Bulky groups, such as tert-butyl, positioned ortho to the hydroxyl group, enhance the stability of the phenoxy radical formed after hydrogen donation, making the antioxidant more effective. mdpi.com

The ability of phenolic compounds to scavenge free radicals is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. Studies on analogues provide insight into the expected behavior of this compound. For instance, metal complexes of a fluorinated Schiff base ligand showed significantly enhanced radical scavenging activity compared to the free ligand. mdpi.com

Kinetic studies on various substituted phenols reveal the importance of substituents. Research on 2-tert-butyl substituted phenols has shown that dimerization can significantly impact antioxidant potency. nih.gov For example, dimers of methoxy-containing phenols like bis-EUG and bis-BHA were found to be potent antioxidants, with stoichiometric factors (n, the number of free radicals trapped per mole of antioxidant) that were double those of their monomers. nih.gov Conversely, bulky tert-butyl groups can sometimes reduce radical scavenging effectiveness due to steric factors that hinder the approach of the radical to the active site. nih.gov

Table 2: Radical Scavenging Activity of a Phenolic Ligand and its Metal Complexes

Compound DPPH Scavenging Activity (%)
Schiff Base Ligand [L] 10.0 - 29.1%
Metal (II) Complexes of [L] 20.0 - 90.4%
Complex 5 (Mn) 90.4% (Highest)
Complex 3 (Co) Lowest Activity

Source: Data adapted from a study on 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538) and its metal complexes. mdpi.com

This data clearly indicates that complexation with metal ions can dramatically increase the radical scavenging capability of a phenolic ligand. mdpi.com

One of the most significant industrial applications of hindered phenolic antioxidants is the stabilization of polymers. mdpi.com Polymers are susceptible to degradation from heat, UV light, and oxidation during processing and use, which leads to a loss of mechanical properties. Phenolic antioxidants, including various tert-butyl-phenols (TBP-AOs), are added to plastics, rubbers, and adhesives to inhibit these degradation processes. mdpi.comchem-manufacture.cn

They function by:

Terminating Radical Chains: As primary antioxidants, they intercept peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle of polymers, preventing further propagation of degradation.

Acting as Thermal Stabilizers: They protect polymers against degradation at the high temperatures required for processing. mdpi.com

Providing UV Protection: By neutralizing free radicals generated by UV radiation, they help prevent photodegradation. mdpi.com

High-performance bisphenol antioxidants, such as 4,4'-bis(2,6-di-tert-butylphenol), have demonstrated excellent efficacy in stabilizing materials like polypropylene (B1209903) and isoprene (B109036) rubber, often outperforming commercial stabilizers. researchgate.net

Development of Advanced Materials Incorporating this compound Moieties

The incorporation of phenolic antioxidant moieties directly into the structure of advanced materials is a growing area of research. This approach aims to create materials with built-in, long-lasting protection against oxidative degradation, overcoming issues like the leaching or volatility of traditional additive stabilizers.

Research has focused on synthesizing polymers with covalently bonded hindered phenol units. For example, bisphenol antioxidants are used as monomers or additives in the production of high-performance polymers. researchgate.net The unique structure of this compound, with its reactive hydroxyl group and stabilizing substituents, makes it a candidate for incorporation into polymer backbones or as a pendant group. The presence of the fluorine atom could also impart desirable properties such as increased thermal stability or modified surface characteristics to the final material. While specific examples incorporating this compound are not widely reported, the foundational research on related phenolic compounds paves the way for its use in creating next-generation, degradation-resistant materials. mdpi.comresearchgate.net

Design of Specialty Polymers and Resins

The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for developing high-performance polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties. While direct research on the polymerization of this compound is not extensively documented, its potential as a monomer can be inferred from studies on structurally related fluorinated phenols.

The presence of the fluorine atom in this compound can significantly influence the properties of polymers derived from it. Fluorine's high electronegativity can increase the thermal stability and oxidative resistance of the polymer backbone. Furthermore, the bulky tert-butyl group can enhance the polymer's solubility in organic solvents and influence its glass transition temperature (Tg).

One area of potential application is in the synthesis of specialty polycarbonates . Polycarbonates derived from fluorinated bisphenols are known for their improved optical properties and thermal stability. For instance, the copolymerization of bisphenol A with fluorinated bisphenols can yield polycarbonates with reduced birefringence, a critical property for optical applications like lenses and display screens. biointerfaceresearch.comslideshare.net The introduction of this compound as a comonomer or as a chain terminator could be explored to tailor the refractive index and thermal properties of polycarbonates.

Another promising application is in the formulation of epoxy resins . Phenolic compounds are widely used as curing agents or are incorporated into the backbone of epoxy resins to enhance their properties. whiterose.ac.uk Fluorinated epoxy resins are noted for their low moisture absorption, high chemical resistance, and improved dielectric properties, making them suitable for advanced electronics and high-performance coatings. whiterose.ac.ukjfda-online.com The use of this compound as a building block for fluorinated epoxy resins could lead to materials with superior performance characteristics. jfda-online.com

Furthermore, this compound could serve as a monomer for fluorinated phenolic resins . These resins are known for their excellent thermal stability and chemical resistance. researchgate.netchempoint.com The incorporation of the fluoro- and tert-butyl-substituted phenol could enhance the hydrophobicity and tribological properties of the resulting resin. researchgate.net

The following table summarizes the potential effects of incorporating this compound into different polymer systems, based on the known properties of similar fluorinated and sterically hindered phenols.

Polymer TypePotential Property EnhancementRationale
Polycarbonates Improved thermal stability, modified optical properties (e.g., reduced birefringence)Introduction of a fluorine atom and a bulky tert-butyl group into the polymer chain. biointerfaceresearch.comslideshare.net
Epoxy Resins Increased chemical resistance, lower moisture absorption, enhanced dielectric propertiesIncorporation of a hydrophobic fluorine atom. whiterose.ac.ukjfda-online.com
Phenolic Resins Enhanced hydrophobicity, improved thermal stability, better tribological propertiesCombination of fluorine and a bulky alkyl group on the phenolic ring. researchgate.net

Functional Coatings and Thin Films

The development of functional coatings with tailored surface properties is a critical area of materials science. The unique combination of a fluorine atom and a bulky alkyl group in this compound makes it a promising candidate for creating surfaces with low energy and specific functionalities.

The presence of fluorine is known to impart both hydrophobicity (water repellency) and oleophobicity (oil repellency) to surfaces. researchgate.netresearchgate.net This is due to the low surface energy of fluorinated compounds. By incorporating this compound into a coating formulation, either as a monomer in a polymeric binder or as an additive, it is possible to create highly repellent surfaces. Such coatings have applications in self-cleaning surfaces, anti-fouling coatings, and protective layers for various substrates. researchgate.netetnatec.com

Moreover, fluorinated coatings often exhibit excellent chemical resistance . chempoint.comuni.lu The strong carbon-fluorine bond contributes to the stability of the coating in harsh chemical environments. This makes them suitable for applications in industrial settings where resistance to acids, bases, and organic solvents is required. Phenolic resins, in general, provide good corrosion protection, and the addition of fluorine can further enhance this property. chempoint.com

The modification of surfaces with fluorinated molecules can also be achieved through techniques like plasma polymerization or by using fluorinated surface-modifying macromolecules (SMMs). chem-soc.sinih.gov this compound could potentially be used as a precursor in these processes to create thin, functional films on various materials, including other polymers and metals.

The table below outlines the potential applications of this compound in functional coatings and the properties it could impart.

Coating ApplicationDesired PropertyRole of this compound
Self-Cleaning Surfaces Superhydrophobicity, Low Surface EnergyIntroduction of fluorinated and alkyl groups to reduce surface tension. researchgate.netresearchgate.net
Anti-Graffiti Coatings Oleophobicity, Easy to CleanCreation of a low-energy surface that repels oil-based paints and inks. etnatec.com
Corrosion Protection Chemical Resistance, Barrier PropertiesFormation of a stable, non-reactive fluorinated phenolic layer. chempoint.comuni.lu
Biomedical Devices Biocompatibility, Reduced Protein AdsorptionSurface modification to create a bio-inert, low-fouling surface.

This compound as a Precursor in Fine Chemical Synthesis (excluding pharmaceutical APIs)

Substituted phenols are valuable precursors in the synthesis of a wide range of fine chemicals due to the reactivity of the aromatic ring and the hydroxyl group. The specific substitution pattern of this compound offers unique opportunities for regioselective reactions, making it a potentially valuable building block in organic synthesis for non-pharmaceutical applications.

One area of interest is the synthesis of agrochemicals . Many modern herbicides, fungicides, and insecticides contain fluorinated aromatic moieties. etnatec.com The presence of fluorine can enhance the biological activity and metabolic stability of these compounds. The combination of fluorine, a methyl group, and a bulky tert-butyl group on the phenol ring could be leveraged to synthesize novel agrochemicals with specific modes of action.

Another potential application lies in the field of liquid crystals . biointerfaceresearch.comwhiterose.ac.ukresearchgate.netresearchgate.net The rigid core and the presence of a strong dipole moment due to the fluorine atom are desirable features in liquid crystal molecules. By derivatizing the hydroxyl group and further modifying the aromatic ring, this compound could be a precursor to new liquid crystalline materials with specific mesophase behaviors and electro-optical properties. biointerfaceresearch.comwhiterose.ac.ukresearchgate.netresearchgate.net

The sterically hindered nature of this phenol can also be exploited to direct reactions to specific positions on the aromatic ring, allowing for the synthesis of complex molecules with a high degree of control. The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, providing further avenues for derivatization.

The following table presents potential synthetic transformations of this compound and the resulting classes of fine chemicals.

Reaction TypePotential Product ClassPotential Application Area
Etherification/Esterification Fluorinated aromatic ethers/estersLiquid Crystals, Polymer Additives
Electrophilic Aromatic Substitution Further substituted fluorophenolsAgrochemical Intermediates, Specialty Dyes
Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Biaryl compoundsElectronic Materials, Ligands for Catalysis

Analytical Derivatization Techniques for this compound Detection and Quantification

The accurate detection and quantification of substituted phenols in various matrices often require a derivatization step prior to analysis, particularly for gas chromatography-mass spectrometry (GC-MS). Derivatization is employed to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and mass spectrometric fragmentation pattern. nih.gov

For a sterically hindered and fluorinated phenol like this compound, silylation is a common and effective derivatization technique. nih.govresearchgate.net This involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netresearchgate.netresearchgate.net

Several silylating reagents are available, each with different reactivities and properties of the resulting derivatives. The choice of reagent can be critical, especially for a sterically hindered phenol.

Common Silylating Reagents for Phenol Derivatization:

ReagentAbbreviationKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFAA powerful silylating agent suitable for a wide range of compounds, including phenols. researchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAAnother strong silylating agent that often produces cleaner chromatograms due to the volatility of its byproducts. researchgate.net
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFAForms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives and provide characteristic mass spectra with a prominent [M-57]+ ion, aiding in identification. researchgate.netresearchgate.net
N,O-Bis(trimethylsilyl)acetamide BSAA widely used, reactive silylating agent. researchgate.net

The derivatization reaction is typically carried out in an appropriate solvent, and the reaction conditions (temperature and time) may need to be optimized to ensure complete derivatization, especially given the steric hindrance from the tert-butyl group. researchgate.netresearchgate.net Catalysts such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the silylating agent. nih.gov

Once derivatized, the resulting silyl ether of this compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will exhibit characteristic fragment ions that can be used for its unambiguous identification and quantification. researchgate.net

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can also be employed to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors, respectively. rsc.org Reagents like dansyl chloride or dabsyl chloride could be used to derivatize the phenolic hydroxyl group. rsc.org

Environmental Fate and Degradation Pathways of 6 Tert Butyl 2 Fluoro 3 Methylphenol

Photodegradation Mechanisms and Products in Aquatic and Atmospheric Environments

A thorough review of scientific literature reveals a significant lack of specific studies on the photodegradation of 6-Tert-butyl-2-fluoro-3-methylphenol. Consequently, detailed mechanisms for its photolytic breakdown in either aquatic or atmospheric environments have not been documented. Research has not yet identified the specific reactive species (e.g., hydroxyl radicals, singlet oxygen) that would be involved in its transformation under the influence of sunlight, nor have the resulting photodegradation products been characterized.

Biodegradation Studies by Microorganisms and Enzyme Systems

Currently, there is no available scientific literature detailing the biodegradation of this compound by specific microorganisms or enzyme systems. While research exists on the microbial degradation of other substituted phenols, such as 2,6-di-tert-butylphenol (B90309) by Alcaligenes sp., these findings cannot be directly extrapolated to the fluorinated and methylated structure of this compound. nih.gov The unique combination of tert-butyl, fluoro, and methyl functional groups on the phenol (B47542) ring likely presents a novel structure for microbial enzymes, and its susceptibility to microbial attack has not been reported.

Identification of Microbial Degradation Pathways and Metabolites

In the absence of biodegradation studies, no microbial degradation pathways for this compound have been proposed or identified. As a result, there is no information on the sequence of biochemical reactions, the enzymes involved, or the intermediate and final metabolites that would be formed during its breakdown by microorganisms.

Assessment of Bioremediation Potential

The potential for using bioremediation strategies to clean up environments contaminated with this compound remains unassessed. Without knowledge of microorganisms capable of degrading this specific compound, it is not possible to evaluate the feasibility or effectiveness of bioremediation as a potential mitigation technique.

Hydrolysis and Oxidation Pathways in Environmental Matrices

Specific data on the hydrolysis and chemical oxidation pathways of this compound in environmental matrices such as water, soil, or sediment are not available in the current body of scientific literature. The stability of the compound with respect to these abiotic degradation processes, the reaction kinetics, and the identity of the resulting transformation products have not been investigated. While studies have examined the oxidation of other hindered phenols like 2,6-di-tert-butylphenol, which can yield products such as diphenoquinones and benzoquinones, similar pathways have not been confirmed for this compound. nih.govresearchgate.net

Persistence and Transformation Products Analysis in Environmental Samples

There are no published studies on the persistence of this compound in the environment. Data regarding its half-life in various environmental compartments are absent. Furthermore, methods for the analysis of this specific compound and its potential transformation products in environmental samples (e.g., water, soil, biota) have not been reported, precluding any assessment of its environmental occurrence and fate.

Future Research Directions and Emerging Opportunities for 6 Tert Butyl 2 Fluoro 3 Methylphenol

Predictive Modeling for Synthesis and Reactivity (e.g., Machine Learning in Organic Synthesis)

The synthesis and reactivity of a novel compound like 6-Tert-butyl-2-fluoro-3-methylphenol are prime candidates for exploration using predictive modeling and machine learning (ML). These computational tools are revolutionizing organic synthesis by allowing chemists to predict reaction outcomes, optimize conditions, and even design synthetic pathways in silico before entering the laboratory. acs.orgresearchgate.netbeilstein-journals.org

Machine learning algorithms, trained on vast datasets of known chemical reactions, can identify complex relationships between reactants, reagents, and reaction conditions. beilstein-journals.orgnih.gov For a molecule like this compound, ML models could be employed to:

Predict Synthetic Routes: By analyzing the structure, algorithms can suggest potential synthetic pathways, ranking them based on predicted yield and feasibility. This could involve retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors.

Optimize Reaction Conditions: ML can navigate the complex interplay of variables such as temperature, solvent, catalyst, and reaction time to identify the optimal conditions for synthesis, minimizing byproducts and maximizing yield. beilstein-journals.org

Forecast Reactivity: The electronic and steric effects of the tert-butyl, fluoro, and methyl groups can be computationally modeled to predict the molecule's reactivity in various chemical transformations, such as electrophilic aromatic substitution or derivatization of the hydroxyl group.

A hypothetical workflow for applying machine learning to the synthesis of this compound is outlined below.

StepDescriptionMachine Learning ToolPredicted Outcome
1Retrosynthetic Analysis Neural Network-based Retrosynthesis SoftwareIdentification of potential starting materials (e.g., substituted cresols, fluorinated aromatics).
2Forward Reaction Prediction Reaction Prediction Models (e.g., Random Forest, Graph Neural Networks)Prediction of major products and potential side reactions for proposed synthetic steps. acs.orgnih.gov
3Condition Optimization Bayesian Optimization or other algorithmsSuggestion of optimal solvent, temperature, and catalyst loading for key reaction steps.
4Property Prediction QSAR (Quantitative Structure-Activity Relationship) ModelsEstimation of physicochemical properties (e.g., pKa, solubility, lipophilicity) based on the final structure. researchgate.net

Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Reactions

Understanding the kinetics, mechanisms, and intermediate species involved in the synthesis and subsequent reactions of this compound requires sophisticated analytical techniques. Advanced spectroscopic methods that allow for in-situ (in the reaction mixture) monitoring are invaluable for gaining these insights in real-time. spectroscopyonline.com

These techniques eliminate the need for sample extraction, which can alter the reaction's progress or miss transient intermediates. spectroscopyonline.com For reactions involving this compound, the following methods would be particularly insightful:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the disappearance of reactant functional groups and the appearance of product signatures. spectroscopyonline.com For example, monitoring the O-H stretch of the phenol (B47542) or changes in the aromatic C-H bending patterns can provide real-time kinetic data.

Process NMR Spectroscopy: In-situ NMR can provide detailed structural information about all species in the reaction mixture, making it a powerful tool for identifying intermediates, quantifying conversion, and elucidating reaction mechanisms.

UV-Vis Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction can be monitored by UV-Vis spectroscopy, which is particularly useful for tracking the formation of colored intermediates or products. mdpi.com

Spectroscopic TechniqueInformation Gained for this compound ReactionsAdvantages
In-Situ FT-IR Real-time tracking of functional group changes (e.g., consumption of -OH, formation of new bonds).High sensitivity to polar functional groups, non-destructive.
In-Situ Raman Monitoring of both functional groups and skeletal vibrations of the aromatic ring. Complements IR. spectroscopyonline.comExcellent for non-polar bonds, can be used in aqueous media, fiber optic probes allow for easy interfacing. spectroscopyonline.com
In-Situ NMR Detailed structural elucidation of reactants, intermediates, and products; quantification of species.Provides unambiguous structural information and reaction kinetics.
In-Situ UV-Vis Tracking changes in conjugation and chromophores within the molecule. mdpi.comHigh sensitivity, relatively simple instrumentation.

Exploration of Novel Non-Traditional Applications in Chemical Science

The unique combination of a bulky tert-butyl group, an electron-withdrawing fluorine atom, and a methyl group on a phenol scaffold suggests a range of potential non-traditional applications for this compound. The presence of fluorine is particularly significant, as it can enhance properties like metabolic stability, binding affinity, and lipophilicity in bioactive molecules. nih.govnih.gov

Potential areas for exploration include:

Materials Science: Fluorinated phenols can serve as monomers or building blocks for high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov They can also be used in the formation of self-assembled monolayers, where the fluorine atom can increase the hydrogen bond donor ability of the phenol. brighton.ac.uk

Medicinal Chemistry: The fluorinated phenol moiety is a key feature in many pharmaceutical compounds. nih.govnih.gov this compound could serve as a precursor or scaffold for developing novel therapeutic agents. The steric hindrance provided by the tert-butyl group might confer selectivity for certain biological targets.

Organocatalysis: Substituted phenols can act as organocatalysts in various chemical transformations. The specific electronic and steric properties of this compound could be harnessed to catalyze specific reactions with high selectivity.

Sustainable and Circular Economy Approaches for this compound Production and End-of-Life Management

Modern chemical manufacturing places a strong emphasis on sustainability and the principles of a circular economy. Developing green production routes for this compound and considering its lifecycle are crucial research directions.

Sustainable Production: Traditional phenol production often relies on the energy-intensive cumene process, which has safety drawbacks and produces acetone as a byproduct. yedarnd.comyedarnd.com Future research should focus on more sustainable alternatives:

Bio-based Feedstocks: Investigating synthetic routes that start from renewable feedstocks, such as lignin, which is a natural source of phenolic compounds. researchgate.netrsc.org

Electrocatalytic Methods: Utilizing electrocatalysis to oxidize substituted benzenes can offer a more efficient and selective pathway to phenols, avoiding harsh reagents and high temperatures. yedarnd.comyedarnd.com

Flow Chemistry: Implementing continuous flow synthesis can improve safety, efficiency, and scalability while reducing waste compared to traditional batch processing.

End-of-Life Management: A circular economy approach requires planning for the molecule's fate after its initial use. Research in this area would involve:

Recyclability: For applications in materials or as catalysts, designing systems where the phenol-containing component can be easily recovered and reused.

Biodegradability: Studying the environmental persistence of the compound and engineering pathways for its biodegradation to prevent accumulation in ecosystems.

Chemical Upcycling: Developing chemical processes to break down the compound at the end of its life into valuable chemical building blocks that can be used to synthesize new products.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a hypothetical structure into a valuable compound with tangible applications, all while adhering to the principles of modern, sustainable chemistry.

Q & A

Q. What are the optimal synthetic routes for 6-Tert-butyl-2-fluoro-3-methylphenol, and what challenges arise in introducing the tert-butyl group?

  • Methodological Answer : The synthesis typically involves:
  • Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor™) at the ortho position of a pre-functionalized phenol derivative .
  • tert-Butyl Introduction : Friedel-Crafts alkylation with tert-butyl chloride under acidic conditions (e.g., AlCl₃ catalysis) .
  • Methyl Group Placement : Directed ortho-methylation via Grignard reagents or methyl lithium, guided by steric and electronic effects of existing substituents .
    Key Challenges : Competing side reactions (e.g., over-alkylation) require precise temperature control (-10°C to 0°C) and stoichiometric monitoring .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environment (δ ~ -110 ppm for aromatic F), while ¹H NMR distinguishes tert-butyl (singlet at δ ~1.3 ppm) and methyl groups (δ ~2.2 ppm) .
  • X-ray Crystallography : Resolves steric hindrance from tert-butyl and fluorine interactions, confirming spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. How do steric effects from the tert-butyl group influence the compound’s solubility and reactivity?

  • Methodological Answer :
  • Solubility : The tert-butyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DCM, THF) for reactions. Quantitative solubility can be assessed via octanol-water partition coefficients (logP) .
  • Reactivity : Steric bulk reduces nucleophilic aromatic substitution (NAS) rates at adjacent positions. Kinetic studies under varying temperatures (25–80°C) reveal activation energy barriers .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer :
  • DFT Calculations : Analyze Fukui indices to identify electron-rich sites prone to electrophilic substitution. For example, meta to fluorine is more reactive due to electron-withdrawing effects .
  • MD Simulations : Model solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) to predict yield variations .
  • Contradictions : Experimental data may conflict with computational predictions due to unaccounted steric strain; hybrid QM/MM methods improve accuracy .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate degradation pathways of this compound in environmental studies?

  • Methodological Answer :
  • Synthesis of Deuterated Analogs : Replace tert-butyl hydrogens with deuterium via acid-catalyzed H/D exchange (e.g., D₂SO₄/D₂O) .
  • Degradation Tracking : Use LC-MS/MS to monitor deuterium retention in hydrolysis products (e.g., fluorophenol derivatives) under UV/ozone exposure .
  • Data Interpretation : Compare half-lives of labeled vs. unlabeled compounds to distinguish photolytic vs. microbial degradation .

Q. What role does the fluorine atom play in modulating the compound’s bioactivity, and how can this be validated experimentally?

  • Methodological Answer :
  • Bioisostere Replacement : Synthesize analogs with Cl, Br, or H replacing F. Compare binding affinities (e.g., via SPR or ITC) to enzymes like cytochrome P450 .
  • Fluorine NMR Titrations : Track chemical shift perturbations to map interactions with biomolecules (e.g., serum albumin) .
  • Contradictions : Fluorine’s electronegativity may enhance binding in some targets but reduce solubility, necessitating SAR optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.